molecular formula C10H8FNO2 B1403080 [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol CAS No. 1159252-41-1

[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol

Cat. No. B1403080
M. Wt: 193.17 g/mol
InChI Key: PWWFPWZJUKUVFT-UHFFFAOYSA-N
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Description

“[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol” is a fluorinated building block with the empirical formula C10H8FNO2 and a molecular weight of 193.17 . It is usually available in solid form .


Molecular Structure Analysis

The molecular structure of “[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol” can be represented by the SMILES string OCc1cc(no1)-c2ccc(F)cc2 . This indicates that the molecule contains a fluoro-phenyl group attached to an isoxazole ring, which is further connected to a methanol group .


Physical And Chemical Properties Analysis

“[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol” is a solid compound . It’s hygroscopic, meaning it absorbs moisture from the air . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Safety And Hazards

While specific safety and hazard information for “[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol” is not available, it’s important to handle all chemical compounds with care. Avoid breathing mist, gas or vapours, contacting with skin and eye, and ingestion .

properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-9)10-8(5-13)6-14-12-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWFPWZJUKUVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol

Synthesis routes and methods

Procedure details

To a solution of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid (40 g, 193 mmol) in THF (400 mL) at −10° C. was added triethylamine (27.1 mL, 193 mmol) and then a solution of ethylchloroformate (18.8 mL, 193 mmol) in THF (120 mL) added keeping the temperature below −5° C. After 1 h the mixture was filtered and the filtrate cooled to −10° C. and a suspension of sodiumborohydride (19 g, 483 mmol) in water (120 mL) added over 15 minutes keeping the temperature below −5° C. The mixture was then allowed to warm up to room temperature over 2 h and diluted with aqueous sodium hydroxide (1 N, 700 mL) and extracted with tert-butylmethylether. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=1:1) afforded the title product (20.1 g, 54%) which was obtained as white solid. MS: m/e=194.1 [M+H]+.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
27.1 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol
Reactant of Route 2
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol
Reactant of Route 3
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol
Reactant of Route 4
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol
Reactant of Route 5
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol
Reactant of Route 6
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol

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